Gestonorone Caproate

説明

This compound is a small molecule drug with a maximum clinical trial phase of IV.

A long-acting potent progestogen structurally related to PROGESTERONE. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1185)

See also: Norethindrone (related); Norethynodrel (related); Desogestrel (related) ... View More ...

Structure

3D Structure

特性

IUPAC Name |

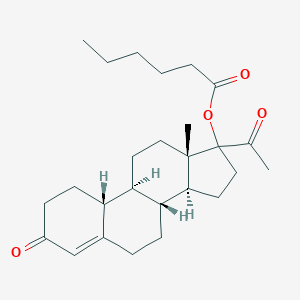

[(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-4-5-6-7-24(29)30-26(17(2)27)15-13-23-22-10-8-18-16-19(28)9-11-20(18)21(22)12-14-25(23,26)3/h16,20-23H,4-15H2,1-3H3/t20-,21+,22+,23-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURCMZMFZXXQDJ-UKNJCJGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871837 |

Source

|

| Record name | Gestonorone caproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253-28-7 |

Source

|

| Record name | Gestonorone caproate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gestonorone caproate [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gestonorone caproate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gestonorone caproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gestonorone caproate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GESTONORONE CAPROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U38E620NS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gestonorone Caproate in Benign Prostatic Hyperplasia: A Technical Whitepaper on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS). The pathophysiology of BPH is complex and multifactorial, with androgens, particularly dihydrotestosterone (DHT), playing a pivotal role in its development and progression. Gestonorone caproate (also known as gestronol hexanoate), a synthetic progestin, has been utilized in the treatment of BPH. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its therapeutic effects on the prostate. Its action is multifaceted, involving potent antigonadotropic effects, direct actions on prostatic tissue, and inhibition of key enzymes in the androgen synthesis pathway. This document synthesizes available data, details experimental methodologies, and visualizes the key pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction to this compound

This compound is a potent, long-acting synthetic progestogen, a derivative of 17α-hydroxyprogesterone and 19-norprogesterone.[1] It functions primarily as an agonist of the progesterone receptor, exhibiting approximately 20 to 25 times the potency of progesterone in animal bioassays.[1][2] Marketed under brand names such as Depostat and Primostat, it has been used in the management of BPH and endometrial cancer.[1][3] Its therapeutic efficacy in BPH stems from its ability to modulate the hormonal environment of the prostate gland through several distinct mechanisms.

Core Mechanisms of Action in Benign Prostatic Hyperplasia

The therapeutic effect of this compound in BPH is not attributed to a single mode of action but rather to a combination of systemic and local effects that collectively reduce prostatic growth and alleviate symptoms.

Antigonadotropic Activity and Testosterone Suppression

As a potent progestin, this compound possesses strong antigonadotropic properties.[1] By activating progesterone receptors, it exerts negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This leads to a marked suppression of gonadotropin secretion, specifically Luteinizing Hormone (LH).[4] The reduction in circulating LH levels subsequently diminishes testicular androgen production, resulting in a significant decrease in serum testosterone.[4][5]

Clinical studies have quantified this effect. A 5-day treatment with this compound was shown to suppress plasma and serum LH levels in patients with BPH.[4] In another study, intramuscular administration of 400 mg/week of this compound suppressed testosterone levels by 75% in men, a level of suppression approaching that of surgical castration (orchiectomy), which reduces testosterone by approximately 91%.[1][5] Progestins, in general, can maximally suppress testosterone levels by about 70 to 80%.[1][5]

Inhibition of 5α-Reductase

The prostate gland's growth and function are highly dependent on dihydrotestosterone (DHT), a potent metabolite of testosterone. The conversion of testosterone to DHT is catalyzed by the enzyme 5α-reductase.[6][7] this compound has been reported to act as an inhibitor of 5α-reductase, similar to the natural hormone progesterone.[1][8] By inhibiting this enzyme, this compound reduces the intraprostatic concentration of DHT, thereby mitigating its proliferative stimulus on both epithelial and stromal cells of the prostate.[9]

Direct Effects on Prostatic Tissue

Beyond its systemic hormonal effects, this compound also exerts direct actions within the prostate gland itself.

-

Decreased Testosterone Uptake: In vivo studies have demonstrated that this compound significantly suppresses the uptake of radiolabeled testosterone into BPH tissue.[4][10] This reduction in androgen uptake further limits the substrate available for conversion to DHT and subsequent binding to the androgen receptor (AR).

-

Inhibition of Intraprostatic Testosterone Metabolism: Daily injections of gestonorone have been shown to significantly suppress the intraprostatic metabolism of testosterone, particularly its conversion to dihydrotestosterone.[4]

-

Antiproliferative Effects: this compound has been found to have direct antiproliferative effects.[1] In animal models, it has been shown to decrease the weights of the prostate gland and seminal vesicles by 40% to 70% in adult male rats.[1] This suggests a direct inhibitory effect on the cellular growth processes within these tissues.

Signaling Pathways and Visualizations

The mechanism of this compound can be visualized through its points of intervention in the androgen signaling pathway that drives BPH.

Caption: Androgen signaling pathway in BPH and points of intervention by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound.

Table 1: Hormonal and Prostatic Effects in Preclinical and Clinical Studies

| Parameter | Species | Finding | Dosage | Reference |

| Testosterone Suppression | Human | 75% reduction in serum testosterone | 400 mg/week (IM) | [1][5] |

| LH Suppression | Human | Suppressed plasma and serum LH levels | 200 mg daily or alternate days | [4] |

| Prostate & Seminal Vesicle Weight | Rat | 40% to 70% decrease in weight | Not Specified | [1] |

| Testosterone Uptake in BPH Tissue | Human | Significantly suppressed | 200 mg daily (IM) | [4] |

| Testosterone Metabolism to DHT | Human | Significantly suppressed | 200 mg daily (IM) | [4] |

Table 2: Clinical Efficacy in BPH Patients

| Study Outcome | Patient Cohort | Finding | Reference |

| Subjective & Objective Improvement | 30 male patients with BPH | Definite improvement after treatment | [11] |

| Residual Urine Volume | 30 male patients with BPH | Significant diminishment in 78% of cases | [11] |

| Urethral Lumen Occlusion | 20 patients (follow-up) | Some reduction in 65% of patients | [11] |

| Favorable Results | Patients with Stage I or II prostatic adenoma | Favorable results in 65% of patients | [12] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below is a summary of a key experimental protocol used to investigate this compound's in vivo effects.

Protocol: In Vivo Study of this compound on Testosterone Metabolism in BPH (Adapted from Orestano et al., 1976)

-

Objective: To study the effect of this compound on plasma LH, and the uptake and metabolism of testosterone in BPH tissue.

-

Patient Population: 18 patients diagnosed with obstructive benign prostatic hypertrophy.

-

Treatment Groups:

-

Group 1 (Control): No pretreatment.

-

Group 2 (Gestonorone Daily): 200 mg this compound injected intramuscularly daily for 5 days pre-operatively.

-

Group 3 (Gestonorone Alternate Days): 200 mg this compound injected intramuscularly on alternate days for 5 days pre-operatively.

-

Group 4 (Cyproterone Acetate): 300 mg daily as a comparative antiandrogen.

-

-

Experimental Procedure:

-

Pre-treatment: Patients in groups 2, 3, and 4 received the specified drug regimen for 5 days.

-

Hormone Analysis: Blood samples were taken to measure plasma and serum LH levels before and after the 5-day treatment period.

-

Radiotracer Administration: Following the treatment period, patients were injected intravenously with H3-labeled testosterone.

-

Pharmacokinetic Analysis: Blood samples were drawn at multiple time points to study the elimination of total radioactivity and H3-testosterone from the plasma.

-

Tissue Analysis: During subsequent prostatectomy, BPH tissue was obtained. The tissue was analyzed to determine the total uptake of radioactivity and to characterize the intraprostatic metabolism of H3-testosterone, particularly its conversion to H3-dihydrotestosterone.

-

-

Key Findings: The daily this compound regimen (Group 2) was uniquely effective in significantly suppressing both the uptake of radioactivity into BPH tissue and its subsequent metabolism to dihydrotestosterone.[4]

Caption: Experimental workflow for an in vivo study of this compound in BPH patients.

Conclusion

The mechanism of action of this compound in the treatment of benign prostatic hyperplasia is a well-defined, multifactorial process. It leverages its potent progestogenic activity to systemically reduce androgen production via antigonadotropic effects. Concurrently, it acts directly on the prostate to inhibit the local conversion of testosterone to the more potent dihydrotestosterone through 5α-reductase inhibition and reduces the overall uptake of androgens into the prostatic cells. This combined assault on the androgen signaling pathway effectively diminishes the primary stimulus for prostatic growth. The quantitative data from both preclinical and clinical studies provide robust evidence for these mechanisms, underscoring its utility as a therapeutic agent for BPH. This comprehensive understanding of its core pharmacology is essential for the continued development of targeted therapies for androgen-dependent prostatic diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Testosterone metabolism in benign prostatic hypertrophy: in vivo studies of this compound and cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxyprogesterone caproate - Wikipedia [en.wikipedia.org]

- 6. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 7. drugs.com [drugs.com]

- 8. Pharmacodynamics of progesterone - Wikipedia [en.wikipedia.org]

- 9. Endocrine control of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Influence of gestonoron-capronate (GC) upon uptake and metabolism of H3-testosteron in benign prostatic hypertrophy (BPH): in vivo-experiments (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conservative treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Gestonorone therapy of prostatic adenoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

Gestonorone Caproate: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gestonorone caproate, also known as gestronol hexanoate, is a synthetic progestin, a class of steroid hormones that mimic the effects of progesterone.[1][2] It is a derivative of 17α-hydroxy-19-norprogesterone and is utilized in the treatment of benign prostatic hyperplasia and endometrial cancer.[3][4][5] This technical guide provides a detailed overview of the chemical structure and a comprehensive synthesis protocol for this compound, tailored for professionals in the field of drug discovery and development.

Chemical Structure and Identification

This compound is a synthetic norpregnane steroid.[1] Specifically, it is the 17α-hexanoate ester of gestonorone (17α-hydroxy-19-norprogesterone).[1]

IUPAC Name: [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate[3][6]

Synonyms: Gestronol hexanoate, Depostat, Primostat, 17-hydroxy-19-norpregn-4-ene-3,20-dione hexanoate[3][7][8]

| Identifier | Value |

| CAS Number | 1253-28-7[6][7] |

| Molecular Formula | C26H38O4[6][7] |

| Molecular Weight | 414.58 g/mol [7] |

| Melting Point | 123-124°C[7] |

| Appearance | Off-White to Pale Beige Solid[] |

| Optical Rotation | [a]D +13° (chloroform)[7] |

| UV max | 239 nm (ε 17540)[7] |

Synthesis of this compound

The synthesis of this compound involves the esterification of the tertiary hydroxyl group at the C17 position of gestonorone (17α-hydroxy-19-norprogesterone) with hexanoic acid (caproic acid) or a reactive derivative such as n-hexanoyl chloride.[1][10] A common method, analogous to the synthesis of similar steroid esters like hydroxyprogesterone caproate, utilizes n-hexanoic acid in the presence of an acid catalyst and a dehydrating agent or solvent that allows for the removal of water.[11][12]

Synthesis Pathway

The overall synthetic transformation can be depicted as follows:

Caption: Synthesis pathway of this compound from gestonorone.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from methodologies for similar steroid esterifications.[11][12]

Materials:

-

Gestonorone (17α-hydroxy-19-norprogesterone)

-

n-Hexanoic acid

-

Pyridine

-

p-Toluenesulfonic acid

-

Toluene

-

Ethanol

-

Concentrated Hydrochloric Acid

Procedure:

-

Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser and a Dean-Stark trap, combine 20g of gestonorone, 60 mL of n-hexanoic acid, 40 mL of pyridine, 4g of p-toluenesulfonic acid, and 300 mL of toluene.

-

Esterification: Heat the reaction mixture to 110-120°C and maintain reflux for approximately 2.5-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Water generated during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Work-up and Concentration: Once the starting material is consumed as indicated by TLC, cool the reaction mixture. Concentrate the mixture under reduced pressure to remove toluene, pyridine, and any unreacted n-hexanoic acid.

-

Hydrolysis of Side-Products: To the concentrated residue, add 100 mL of ethanol and 3 mL of concentrated hydrochloric acid. Heat the mixture to reflux for 2 hours to hydrolyze any potential diester side-products. Monitor this step by TLC until the hydrolysis is complete.

-

Isolation and Purification: Cool the mixture to below 5°C to precipitate the crude this compound. Collect the solid product by filtration and dry it. The crude product can be further purified by recrystallization from ethanol.

Quantitative Data from a Representative Synthesis:

A synthesis of the closely related hydroxyprogesterone caproate using a similar protocol reports the following yields.[11]

| Stage | Yield |

| Crude Product Yield | 115-120% (relative to starting steroid) |

| Refined Product Yield | 80-82.5% (from crude product) |

| Total Yield | Up to 95-99% |

Mechanism of Action

While not the focus of synthesis, it is relevant for drug development professionals to understand that this compound acts as a progestin by binding to and activating progesterone receptors.[2] This hormone-receptor complex then translocates to the nucleus and modulates the transcription of target genes, leading to its therapeutic effects.[2] In the context of benign prostatic hyperplasia, it has been shown to inhibit the metabolism of testosterone.[13][14]

This guide provides a foundational understanding of the chemical properties and synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the described protocols to their specific laboratory conditions and safety standards.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Gestonorone Capronate | Prostaglandin Receptor | TargetMol [targetmol.com]

- 6. This compound | C26H38O4 | CID 443881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. This compound price & availability - MOLBASE [molbase.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CN104017041A - Synthesis method of hydroxyprogesterone caproate - Google Patents [patents.google.com]

- 12. Hydroxyprogesterone caproate synthesis - chemicalbook [chemicalbook.com]

- 13. [Influence of gestonoron-capronate (GC) upon uptake and metabolism of H3-testosteron in benign prostatic hypertrophy (BPH): in vivo-experiments (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Testosterone metabolism in benign prostatic hypertrophy: in vivo studies of this compound and cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamics of Gestonorone Caproate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gestonorone caproate, a synthetic progestogen, exerts its biological effects primarily through its potent agonist activity at the progesterone receptor (PR). This document provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, receptor binding profile, and downstream signaling pathways. Quantitative data from available studies are summarized, and detailed experimental methodologies for key pharmacodynamic assays are provided. The signaling pathways are visually represented using diagrams to facilitate a comprehensive understanding of its molecular interactions and physiological effects.

Introduction

This compound, also known as gestronol hexanoate, is a synthetic derivative of 19-norprogesterone.[1] It is a long-acting progestin that has been utilized in various therapeutic applications, including the management of benign prostatic hyperplasia and endometrial cancer.[1] Its primary mechanism of action involves mimicking the effects of endogenous progesterone by binding to and activating progesterone receptors.[2] This activation leads to a cascade of intracellular events that modulate gene expression in target tissues, resulting in its progestational, anti-estrogenic, and antigonadotropic effects.[2]

Mechanism of Action

This compound's pharmacodynamic effects are mediated through its interaction with intracellular progesterone receptors. The lipophilic nature of the steroid allows it to diffuse across the cell membrane and bind to the ligand-binding domain of the PR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus.[2]

Within the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.[2] This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in cell proliferation, differentiation, and apoptosis.[2]

Progestational Effects

In the endometrium, this compound promotes the transformation from a proliferative to a secretory state, a crucial step for embryo implantation and the maintenance of pregnancy.[2] This effect is a hallmark of progestogenic activity and is the basis for its use in certain gynecological conditions.

Anti-estrogenic Effects

By activating the PR, this compound can downregulate the expression of estrogen receptors (ER), thereby antagonizing the proliferative effects of estrogen on target tissues such as the endometrium and breast.[2] This anti-estrogenic activity is beneficial in the management of hormone-sensitive cancers.

Antigonadotropic Effects

This compound exerts negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, leading to a reduction in the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins, in turn, decreases the production of gonadal steroid hormones like testosterone and estradiol.[1]

Quantitative Pharmacodynamic Data

| Receptor | Ligand | IC50 (nM)[1] | Relative Binding Affinity (%)[1] |

| Progesterone Receptor (rhPR-B) | Progesterone | 1.8 ± 0.2 | 100 |

| 17-OHPC | 6.9 ± 0.8 | 26 | |

| Progesterone Receptor (rhPR-A) | Progesterone | 2.1 ± 0.2 | 100 |

| 17-OHPC | 7.0 ± 1.2 | 30 | |

| Glucocorticoid Receptor (Rabbit Thymus) | Dexamethasone | 4.9 ± 0.5 | 100 |

| 17-OHPC | >1000 | <1 | |

| Progesterone | 120 ± 20 | 4 |

rhPR-A: Recombinant Human Progesterone Receptor-A rhPR-B: Recombinant Human Progesterone Receptor-B

Experimental Protocols

Receptor Binding Affinity Assay (Competitive Binding Assay)

This protocol is adapted from studies on 17-OHPC and represents a standard method for determining the binding affinity of this compound to steroid receptors.[1]

Objective: To determine the relative binding affinity (RBA) of this compound for the progesterone receptor (PR) and glucocorticoid receptor (GR).

Materials:

-

Test compound: this compound

-

Radioligand for PR: [³H]-progesterone

-

Radioligand for GR: [³H]-dexamethasone

-

Reference compounds: Progesterone, Dexamethasone

-

Receptor source: Cytosol preparations from cells expressing recombinant human PR-A and PR-B, or rabbit uterine tissue for PR and rabbit thymus tissue for GR.

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Prepare cytosol containing the target receptor.

-

In a series of tubes, incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound (this compound) or the reference compound.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separate the bound from the unbound radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantify the amount of bound radioactivity in each tube using a liquid scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Determine the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100.

In Vivo Progestational Activity (Clauberg Test)

This is a classical bioassay to determine the progestational activity of a compound.

Objective: To assess the ability of this compound to induce endometrial proliferation in immature female rabbits.

Materials:

-

Immature female rabbits (e.g., New Zealand White)

-

Estradiol benzoate

-

This compound

-

Vehicle (e.g., sesame oil)

-

Histology equipment and reagents

Procedure:

-

Prime immature female rabbits with daily injections of estradiol benzoate for a defined period (e.g., 6 days) to induce endometrial proliferation.

-

Following the estrogen priming period, administer daily injections of this compound at various dose levels for a subsequent period (e.g., 5 days). A control group receives the vehicle only.

-

24 hours after the last injection, euthanize the animals and collect uterine tissue.

-

Fix the uterine tissue in formalin, embed in paraffin, and prepare histological sections.

-

Stain the sections (e.g., with hematoxylin and eosin) and examine them microscopically.

-

Score the degree of endometrial glandular proliferation and arborization using a standardized scoring system (e.g., McPhail scale).

-

Compare the scores of the this compound-treated groups with the control group to determine the progestational potency.

In Vivo Antigonadotropic Activity Assay

This assay evaluates the ability of this compound to suppress gonadotropin secretion.

Objective: To determine the effect of this compound on circulating levels of LH and FSH in a male rat model.

Materials:

-

Adult male rats (e.g., Sprague-Dawley)

-

This compound

-

Vehicle (e.g., sesame oil)

-

Blood collection supplies

-

Assay kits for LH and FSH (e.g., ELISA or RIA)

Procedure:

-

Acclimatize adult male rats to the housing conditions.

-

Administer daily injections of this compound at various dose levels for a defined period (e.g., 7 days). A control group receives the vehicle only.

-

At the end of the treatment period, collect blood samples via a suitable method (e.g., cardiac puncture or tail vein).

-

Separate the serum or plasma and store it frozen until analysis.

-

Measure the concentrations of LH and FSH in the samples using validated assay kits.

-

Compare the hormone levels in the this compound-treated groups with the control group to assess the degree of gonadotropin suppression.

Signaling Pathways

Upon activation by this compound, the progesterone receptor initiates a complex network of signaling pathways that mediate its diverse physiological effects.

Caption: Classical genomic signaling pathway of this compound.

Caption: Antigonadotropic effect of this compound.

Conclusion

This compound is a potent synthetic progestogen that exerts its pharmacodynamic effects primarily through the activation of the progesterone receptor. Its agonist activity at the PR leads to a range of physiological responses, including progestational effects on the endometrium, anti-estrogenic activity, and suppression of gonadotropin secretion. While specific quantitative binding data for this compound remains limited, information from related compounds and established experimental protocols provide a solid framework for understanding its pharmacodynamic profile. The elucidation of its signaling pathways is crucial for the continued development and targeted application of this and other progestin-based therapies. Further research is warranted to fully characterize its receptor binding kinetics and downstream gene regulatory networks.

References

Gestonorone Caproate: A Technical Guide to its Function as a Progesterone Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Gestonorone caproate is a 19-norprogesterone derivative that has been utilized in various therapeutic contexts, including the management of benign prostatic hyperplasia and certain types of cancer.[1] Its clinical efficacy is rooted in its function as a potent progestogen, exerting its effects by mimicking the action of endogenous progesterone.[2] This document will explore the molecular interactions and downstream cellular effects of this compound, focusing on its role as a progesterone receptor agonist.

Progesterone Receptor Binding and Activation

The primary mechanism of action for this compound involves its direct interaction with the progesterone receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.[2] Upon binding, the receptor undergoes a conformational change, leading to a cascade of intracellular events that ultimately modulate the transcription of target genes.

Quantitative Data

Despite extensive literature searches, specific quantitative data on the binding affinity (Kd, IC50) and receptor activation (EC50) of this compound for the progesterone receptor are not available in the public domain. However, comparative studies provide valuable insights into its potency.

| Compound | Receptor | Parameter | Value | Source |

| This compound | Progesterone Receptor | Relative Potency | Approx. 20-25 times more potent than progesterone or hydroxyprogesterone caproate (in animal bioassays) | [1] |

| 17α-Hydroxyprogesterone Caproate | Recombinant Human PR-A | Relative Binding Affinity | 30% that of progesterone | [3] |

| 17α-Hydroxyprogesterone Caproate | Recombinant Human PR-B | Relative Binding Affinity | 26% that of progesterone | [3] |

Signaling Pathways

Upon activation by this compound, the progesterone receptor modulates gene expression through a canonical signaling pathway. The activated receptor complex translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to characterize progesterone receptor agonists. While specific protocols for this compound are not available, these represent standard approaches in the field.

Progesterone Receptor Binding Assay (Competitive Radioligand Binding Assay)

This assay is designed to determine the binding affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin.

Materials:

-

Receptor Source: Cytosolic fraction from tissues expressing high levels of progesterone receptor (e.g., rabbit uterus) or recombinant human progesterone receptor.

-

Radioligand: [³H]-Progesterone or a high-affinity synthetic progestin like [³H]-ORG 2058.

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer containing molybdate to stabilize the receptor.

-

Dextran-Coated Charcoal: To separate bound from unbound radioligand.

-

Scintillation Cocktail and Counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of this compound or vehicle control.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Add dextran-coated charcoal to adsorb unbound radioligand.

-

Centrifuge the tubes to pellet the charcoal.

-

Measure the radioactivity in the supernatant, which represents the bound radioligand.

-

Plot the percentage of bound radioligand against the concentration of this compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Progesterone Receptor Transactivation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.

Materials:

-

Cell Line: A suitable mammalian cell line (e.g., HeLa, T47D) that is responsive to progestins.

-

Expression Vector: A plasmid containing the human progesterone receptor cDNA.

-

Reporter Vector: A plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase, beta-galactosidase).

-

Transfection Reagent.

-

Cell Culture Medium and Reagents.

-

Lysis Buffer and Substrate for the reporter enzyme.

-

Luminometer or Spectrophotometer.

Procedure:

-

Co-transfect the chosen cell line with the progesterone receptor expression vector and the PRE-reporter vector.

-

Plate the transfected cells and allow them to recover.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the cells to allow for receptor activation and reporter gene expression.

-

Lyse the cells and measure the activity of the reporter enzyme.

-

Plot the reporter activity against the concentration of this compound to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Conclusion

This compound is a potent and pure agonist of the progesterone receptor. Its mechanism of action follows the canonical pathway of nuclear receptor activation, leading to the modulation of gene transcription. While specific quantitative data on its direct interaction with the progesterone receptor are lacking in publicly available resources, its high relative potency is well-documented. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel progestins. For professionals in drug development and research, a thorough understanding of these principles is crucial for the effective application and future development of progesterone receptor modulators.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

Gestonorone Caproate: A Technical Review of Historical Clinical Trial Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gestonorone caproate (also known as gestronol hexanoate) is a synthetic progestin that has been historically investigated for its therapeutic potential in various hormone-dependent conditions. This technical guide provides an in-depth review of the available historical clinical trial data for this compound, with a focus on its application in benign prostatic hyperplasia (BPH) and endometrial cancer. The information is presented to facilitate further research and understanding of this compound's clinical pharmacology.

Benign Prostatic Hyperplasia (BPH)

A key clinical trial investigating the use of this compound for the treatment of BPH was conducted by Palanca and Juco in 1977.[1]

Experimental Protocol

-

Study Design: The study was a clinical trial to assess the effectiveness of this compound in patients with benign prostatic hyperplasia.[1]

-

Patient Population: 30 male patients with a diagnosis of benign prostatic hyperplasia were enrolled in the study.[1]

-

Treatment Regimen: Patients received 200 mg of this compound via intramuscular injection every 7 days.[1] The treatment duration was between 2 to 3 months.[1]

-

Efficacy Assessment: The effectiveness of the treatment was evaluated through subjective and objective improvements. Objective measures included the determination of residual urine and uroflowmetry.[1] A follow-up cystopanendoscopy was performed on 20 patients after 6 months to assess the degree of urethral lumen occlusion.[1]

-

Uroflowmetry: This non-invasive test measures the rate of urine flow during urination. The patient urinates into a specialized funnel connected to a measuring device that records the volume of urine passed per unit of time. This provides data on the severity of urinary obstruction.

-

Post-Void Residual (PVR) Urine Measurement: This test determines the amount of urine remaining in the bladder after urination. It is typically measured using a portable ultrasound device placed on the lower abdomen. An elevated PVR can indicate incomplete bladder emptying due to obstruction.

Quantitative Data Summary

| Efficacy Endpoint | Result | Patient Subgroup | Citation |

| Reduction in Residual Urine | 78% of cases showed significant diminution | Patients completing the study | [1] |

| Reduction in Urethral Lumen Occlusion | 65% of patients showed some reduction | 20 patients who underwent follow-up cystopanendoscopy | [1] |

| Favorable Clinical Results | 65% of patients | Patients with Stage I or II prostatic adenoma |

Adverse Effects

The primary adverse effect reported in the study by Palanca and Juco was the development of impotency in 21 of the 30 patients.[1]

Endometrial Cancer

While this compound has been mentioned as a treatment for endometrial cancer, specific clinical trial data for this indication is scarce in the readily available literature.[2][3] However, data from systematic reviews and meta-analyses on progestin therapy for endometrial cancer can provide some context for the potential efficacy of this compound, as it belongs to this class of drugs.

General Efficacy of Progestin Therapy in Endometrial Cancer

A systematic review and meta-analysis of 26 studies involving 1639 patients with advanced or recurrent endometrial cancer treated with progestin monotherapy reported the following overall response rates:

| Patient Group | Overall Response Rate (ORR) | 95% Confidence Interval | Citation |

| All Patients | 30% | 25-36% | [2] |

| Progesterone Receptor (PR) Positive | 55% | - | [2] |

| Progesterone Receptor (PR) Negative | 12% | - | [2] |

| Low-Grade Tumors | 29.1% | - | [2] |

| High-Grade Tumors | 9.7% | - | [2] |

The clinical benefit rate for all patients was 52% (95% CI 42-61%).[2] Severe toxicity was reported in 6.5% of patients.[2] It is important to note that these results are for various progestins and not specifically for this compound.

Mechanism of Action and Signaling Pathways

This compound is a synthetic progestin, and its primary mechanism of action is through its interaction with progesterone receptors (PRs).[3][4]

Progesterone Receptor Signaling Pathway

The binding of this compound to the progesterone receptor initiates a cascade of molecular events that modulate gene expression in target tissues.[4]

Description of the Signaling Pathway:

-

Binding: this compound, being lipid-soluble, diffuses across the cell membrane and binds to the progesterone receptor (PR) in the cytoplasm. The PR is typically in an inactive complex with heat shock proteins (HSPs).[4]

-

Conformational Change and Dissociation: Upon binding, the PR undergoes a conformational change, causing the dissociation of the HSPs.[4]

-

Dimerization and Nuclear Translocation: The activated PR molecules then form dimers, which translocate into the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.[4]

-

Modulation of Gene Expression: This binding modulates the transcription of these genes, leading to either an increase or decrease in their expression. This results in the synthesis of new proteins that mediate the physiological effects of this compound.[4]

In the context of BPH and endometrial cancer, this signaling pathway is thought to exert anti-proliferative and anti-estrogenic effects, inhibiting the growth of hormone-sensitive tissues.

Conclusion

The historical clinical trial data for this compound, particularly from the study by Palanca and Juco, suggest a potential therapeutic role in benign prostatic hyperplasia, although with a significant side effect of impotency. The data for its use in endometrial cancer is less specific, with general evidence for the efficacy of progestins as a class. The mechanism of action is primarily through the progesterone receptor signaling pathway, leading to the modulation of gene expression. Further research would be necessary to fully elucidate the specific molecular targets and to explore the potential for this compound in modern therapeutic contexts, possibly with strategies to mitigate side effects. This technical guide provides a foundation for researchers and drug development professionals to build upon in any future investigations of this compound or similar progestin compounds.

References

- 1. Conservative treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of progestin therapy in advanced and recurrent endometrial cancer: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

In Vitro Antiproliferative Effects of Gestonorone Caproate on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gestonorone caproate, also known as gestronol hexanoate, is a synthetic progestin that has been investigated for its potential therapeutic applications in hormone-related conditions.[1][2] As a derivative of 17α-hydroxyprogesterone, its mechanism of action is primarily centered around its interaction with progesterone receptors, leading to the modulation of gene expression and cellular activity.[3] This technical guide provides an in-depth overview of the in vitro antiproliferative effects of this compound and related progestins on cancer cells. Due to the limited availability of specific quantitative data for this compound, this document synthesizes findings from studies on progesterone and other synthetic progestins to provide a comprehensive understanding of their potential anticancer activities. The information presented herein is intended to guide further research and drug development efforts in this area.

Data Presentation: Antiproliferative Effects of Progestins

Table 1: IC50 Values of Progesterone in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |

| NCI-H295R | Adrenocortical Carcinoma | Varies | 96 | MTT |

| MUC-1 | Adrenocortical Carcinoma | Varies | 96 | MTT |

| TVBF-7 | Adrenocortical Carcinoma | Varies | 96 | MTT |

Note: Specific IC50 values for progesterone in the adrenocortical carcinoma cell lines were used to induce apoptosis in the cited study but the exact values were not provided in the text.[3]

Table 2: Apoptotic Effects of Progesterone on Cancer Cell Lines

| Cell Line | Cancer Type | Progesterone Concentration (µM) | Apoptosis Rate (%) | Exposure Time (hours) |

| NCI-H295R | Adrenocortical Carcinoma | IC50 | Significant increase vs. control | 24, 48, 72, 96 |

| MUC-1 | Adrenocortical Carcinoma | IC50 | Significant increase vs. control | 24, 48, 72, 96 |

Note: The study reported a significant increase in apoptosis in NCI-H295R and MUC-1 cells treated with their respective progesterone IC50 values, but did not provide specific percentage rates.[3]

Table 3: Effects of Progesterone on Cell Cycle Distribution in Cancer Cell Lines

| Cell Line | Cancer Type | Progesterone Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| HeLa | Cervical Cancer | Induces G1 arrest | Increased | Decreased | No significant change |

Note: Studies have shown that progesterone can induce a G1 phase arrest in HeLa cells, though specific percentage distributions are not consistently reported across the literature.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. The following sections outline the standard protocols for key experiments used to assess the antiproliferative effects of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other progestins) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V Staining)

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane in the early stages of apoptosis.

Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.[4][5]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]

Cell Cycle Analysis (Propidium Iodide Staining)

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in the cells, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and ensure that PI only stains DNA.

-

PI Staining: Add PI staining solution to the cells.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.[6]

Mandatory Visualization

Signaling Pathways

The antiproliferative effects of progestins are mediated through complex signaling pathways. The primary mechanism involves binding to progesterone receptors (PRs), which then translocate to the nucleus to regulate gene transcription.[1] This can lead to the modulation of various downstream pathways involved in cell proliferation, apoptosis, and cell cycle control.

Caption: General signaling pathway of progestins in cancer cells.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro antiproliferative effects of a compound like this compound.

References

- 1. In utero exposure to 17α-hydroxyprogesterone caproate and risk of cancer in offspring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progestins as Anticancer Drugs and Chemosensitizers, New Targets and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Gestonorone Caproate: A Technical Overview of its Antigonadotropic Activity and Testosterone Suppression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gestonorone caproate, also known as gestronol hexanoate, is a synthetic progestin that has been investigated for its therapeutic potential in conditions such as benign prostatic hyperplasia (BPH) and as a potential male contraceptive.[1][2] Its mechanism of action is primarily centered around its potent progestogenic and antigonadotropic properties, leading to the suppression of testosterone production. This technical guide provides an in-depth analysis of the available scientific literature on this compound's antigonadotropic activity and its consequent effects on testosterone levels.

Mechanism of Action: Antigonadotropic Effects

This compound exerts its effects by acting as an agonist at progesterone receptors.[3] This activation, similar to other progestins, leads to negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. By suppressing the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, it subsequently reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[4][5] The reduction in circulating LH levels directly leads to decreased testosterone synthesis by the Leydig cells in the testes.[6]

// Nodes Hypothalamus [label="Hypothalamus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pituitary [label="Anterior Pituitary", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Testes [label="Testes\n(Leydig Cells)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gestonorone [label="Gestonorone\nCaproate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Testosterone [label="Testosterone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Hypothalamus -> Pituitary [label=" GnRH (+)", color="#202124"]; Pituitary -> Testes [label=" LH (+)", color="#202124"]; Testes -> Testosterone [label=" Synthesis", style=dashed, color="#202124"]; Testosterone -> Hypothalamus [label=" Negative\n Feedback (-)", style=dashed, color="#5F6368"]; Testosterone -> Pituitary [label=" Negative\n Feedback (-)", style=dashed, color="#5F6368"]; Gestonorone -> Hypothalamus [label=" Inhibition (-)", color="#EA4335", style=bold]; Gestonorone -> Pituitary [label=" Inhibition (-)", color="#EA4335", style=bold]; } Caption: Inhibition of the Hypothalamic-Pituitary-Gonadal (HPG) Axis by this compound.

Quantitative Data on Antigonadotropic Activity and Testosterone Suppression

The following tables summarize the available quantitative data from clinical studies investigating the effects of this compound on gonadotropin and testosterone levels.

Table 1: Effect of this compound on Luteinizing Hormone (LH) Levels in Men with Benign Prostatic Hyperplasia

| Study | Dosage Regimen | Duration | Effect on LH Levels |

| Orestano & Altwein (1976)[7] | 200 mg daily or 200 mg on alternate days | 5 days | Suppressed plasma and serum LH |

Table 2: Effect of this compound on Testosterone Levels and Metabolism in Men with Benign Prostatic Hyperplasia

| Study | Dosage Regimen | Duration | Effect on Testosterone |

| Orestano & Altwein (1976)[7] | 200 mg daily | 5 days | Significantly suppressed the uptake of radioactivity from H3-testosterone and its metabolism to dihydrotestosterone in BPH tissue. |

| Orestano et al. (1974)[8] | Not specified in abstract | - | Investigated the suppression of testosterone metabolism. |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on standard methodologies for assessing antigonadotropic activity and hormone levels, the following provides a generalized overview of the likely protocols employed.

Assessment of Antigonadotropic Activity

// Nodes Start [label="Subject Recruitment\n(e.g., Healthy Volunteers,\nPatients with BPH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Baseline [label="Baseline Blood Sampling\n(LH, FSH, Testosterone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Administration of\nthis compound\n(Intramuscular)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FollowUp [label="Follow-up Blood Sampling\n(At specified time points)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Hormone Analysis\n(e.g., Radioimmunoassay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(Comparison of baseline vs.\ntreatment levels)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Baseline; Baseline -> Treatment; Treatment -> FollowUp; FollowUp -> Analysis; Analysis -> Data; } Caption: Generalized workflow for assessing antigonadotropic activity.

A typical clinical study to evaluate the antigonadotropic activity of a compound like this compound would involve the following steps:

-

Subject Selection: Recruitment of a cohort of subjects, which could be healthy male volunteers or patients with a specific condition like BPH.

-

Baseline Measurements: Collection of baseline blood samples to determine the initial levels of LH, FSH, and testosterone.

-

Drug Administration: Administration of this compound, typically via intramuscular injection, at a specified dose and frequency.

-

Follow-up Sampling: Collection of blood samples at various time points during and after the treatment period to monitor changes in hormone levels.

-

Hormonal Assays: Analysis of the collected blood samples to quantify the concentrations of LH, FSH, and testosterone.

-

Data Analysis: Statistical comparison of hormone levels before, during, and after treatment to determine the significance of any observed changes.

Hormone Measurement: Radioimmunoassay (RIA)

The measurement of LH, FSH, and testosterone in the cited studies was likely performed using radioimmunoassay (RIA), a standard and highly sensitive technique for quantifying hormone concentrations in biological fluids.

Principle of RIA:

Radioimmunoassay is a competitive binding assay. It involves a competition between a radiolabeled hormone (tracer) and the unlabeled hormone present in the patient's sample for a limited number of binding sites on a specific antibody. The amount of radiolabeled hormone that binds to the antibody is inversely proportional to the concentration of the unlabeled hormone in the sample. By measuring the radioactivity of the bound fraction, the concentration of the hormone in the sample can be determined by comparing it to a standard curve.[9]

Generalized RIA Protocol:

-

Preparation of Reagents: This includes the specific antibody against the hormone of interest, the radiolabeled hormone (e.g., with Iodine-125), and standard solutions with known hormone concentrations.

-

Assay Setup: A series of tubes are prepared containing the antibody, a constant amount of the radiolabeled hormone, and either the standard solutions or the patient samples.

-

Incubation: The mixture is incubated to allow the labeled and unlabeled hormones to compete for binding to the antibody.

-

Separation: The antibody-bound hormone is separated from the free (unbound) hormone. This can be achieved by methods such as precipitation with a second antibody or using antibody-coated tubes.

-

Counting: The radioactivity of the bound fraction is measured using a gamma counter.

-

Data Analysis: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The hormone concentration in the patient samples is then determined by interpolating their radioactivity readings from the standard curve.[9]

// Nodes Start [label="Sample and Reagent\nPreparation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation of Sample/Standard\nwith Antibody and\nRadiolabeled Hormone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Separation of\nBound and Free Hormone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Counting [label="Measurement of Radioactivity\nof Bound Fraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Generation of Standard Curve\nand Calculation of\nSample Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Hormone Concentration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Incubation; Incubation -> Separation; Separation -> Counting; Counting -> Analysis; Analysis -> Result; } Caption: Simplified workflow of a Radioimmunoassay (RIA) protocol.

Conclusion

References

- 1. endocrine.org [endocrine.org]

- 2. [Treatment of benign prostatic hypertrophy with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. [Antigonadotropic effects of a 19-nor-progesterone derivative: the example of nomegestrol acetate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antigonadotropic activity of a 19-nor-progesterone derivative is exerted both at the hypothalamic and pituitary levels in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Testosterone metabolism in benign prostatic hypertrophy: in vivo studies of this compound and cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Testosterone metabolism in benign prostatic hypertrophy. Suppression by diethylstilbestrol and gestonorone capronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medicallabnotes.com [medicallabnotes.com]

Molecular formula and properties of gestonorone caproate

An In-depth Review of the Molecular Characteristics, Pharmacological Profile, and Experimental Methodologies for a Potent Synthetic Progestin

Introduction

Gestonorone caproate, also known as gestronol hexanoate, is a synthetic progestin that has been utilized in various therapeutic contexts, primarily in the management of hormone-dependent conditions such as benign prostatic hyperplasia and endometrial cancer.[1][2] Chemically, it is a derivative of 17α-hydroxy-19-norprogesterone, featuring a caproate ester at the C17α position, which enhances its potency and prolongs its duration of action compared to natural progesterone.[2] This guide provides a comprehensive overview of the molecular formula, physicochemical and pharmacological properties, and key experimental protocols relevant to the study of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[3] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₈O₄ | [1][4] |

| Molecular Weight | 414.58 g/mol | [4] |

| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate | [1] |

| CAS Number | 1253-28-7 | [1][4] |

| Melting Point | 123-124 °C | [4] |

| Optical Rotation | [α]D +13° (chloroform) | [4] |

| UV Maximum (λmax) | 239 nm (ε 17540) | [4] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [3] |

| XLogP3 | 5.1 | [1] |

Pharmacology

Mechanism of Action

This compound's primary mechanism of action is as a potent agonist of the progesterone receptor (PR).[2] Similar to endogenous progesterone, it binds to PRs in target tissues, including the reproductive organs.[5] This binding initiates a cascade of intracellular events.[5]

Upon binding to the progesterone receptor, this compound induces a conformational change in the receptor, leading to the dissociation of heat shock proteins.[5] The activated hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, resulting in the synthesis of specific proteins that mediate the physiological effects of the progestin.[5]

Pharmacodynamics

This compound is a potent and pure progestogen, exhibiting no significant androgenic, estrogenic, or glucocorticoid activity.[2][6] Its progestogenic potency is estimated to be 20 to 25 times greater than that of progesterone when administered via subcutaneous injection in animal models.[2] In humans, it is approximately 5 to 10 times more potent than hydroxyprogesterone caproate.[2][6]

Key pharmacodynamic effects include:

-

Antigonadotropic Effects: Like other potent progestins, this compound possesses strong antigonadotropic activity, capable of suppressing the production and circulating levels of sex hormones like testosterone and estradiol.[2] One study found that a weekly intramuscular injection of 400 mg suppressed testosterone levels in men by 75%.[2]

-

Anti-estrogenic Effects: By opposing the actions of estrogen on tissues such as the endometrium and breast, this compound can mitigate estrogen-driven proliferation.[5] This is beneficial in conditions like endometrial hyperplasia.[5]

-

Endometrial Effects: It promotes the transformation of the endometrium from a proliferative to a secretory state, which is crucial for the maintenance of pregnancy and can help manage conditions like dysfunctional uterine bleeding.[5]

Pharmacokinetics

This compound has low oral bioavailability and is therefore administered via intramuscular injection, which allows for its sustained release and long duration of action.[2]

| Parameter | Value | Reference |

| Bioavailability (Oral) | Low | [2] |

| Bioavailability (IM) | High | [2] |

| Elimination Half-life (IM) | 7.5 ± 3.1 days | [2] |

| Duration of Action (IM) | ≥21 days | [2] |

| Metabolism | Reduction at C3, C5, and C20 positions | [2] |

| Metabolites | 19-Norpregnanetriol, 19-Norpregnanediol-20-one | [2] |

| Excretion | Urine: 28%, Feces: 72% | [2] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on methodologies for similar progestins and available literature, the following protocols can be adapted.

Progesterone Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the relative binding affinity of this compound for the progesterone receptor.

Methodology:

-

Receptor Preparation: Prepare cytosol containing progesterone receptors from a suitable source, such as T47D human breast cancer cells or rabbit uterine tissue.[7]

-

Ligand Preparation: Prepare a stock solution of a radiolabeled progestin, such as [³H]-progesterone, to serve as the competitive ligand.

-

Test Compound Preparation: Prepare serial dilutions of this compound and a reference progestin (unlabeled progesterone) in an appropriate buffer.

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of either this compound or the reference compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled progestin). Incubate for a sufficient time to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is the addition of a dextran-coated charcoal suspension, which adsorbs the free radioligand, followed by centrifugation.

-

Quantification: Transfer the supernatant containing the bound radioligand to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the relative binding affinity (RBA) using the formula: RBA = (IC₅₀ of reference compound / IC₅₀ of test compound) x 100.

In-vitro Metabolism Study

This protocol describes a method to study the metabolism of this compound using human liver microsomes.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubation: Pre-incubate the reaction mixture at 37°C. Initiate the metabolic reaction by adding this compound. Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include negative controls without the NADPH-generating system.

-

Reaction Termination: Terminate the reaction at each time point by adding a quenching solvent, such as ice-cold acetonitrile.

-

Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

-

Metabolite Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

-

Data Analysis: Determine the rate of disappearance of the parent compound to assess metabolic stability. Characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.

In-vivo Pharmacokinetic Study

This protocol outlines a basic in-vivo pharmacokinetic study in a suitable animal model, such as rats or rabbits.

References

- 1. This compound | C26H38O4 | CID 443881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 1253-28-7 [m.chemicalbook.com]

- 4. This compound [drugfuture.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Hydroxyprogesterone caproate - Wikipedia [en.wikipedia.org]

- 7. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

Gestonorone Caproate: A Technical Whitepaper on its Role as a 19-Norprogesterone Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gestonorone caproate, a synthetic progestin, represents a significant modification of the 19-norprogesterone scaffold, engineered for enhanced therapeutic efficacy. This technical guide provides an in-depth analysis of this compound, focusing on its chemical synthesis from 19-norprogesterone, its mechanism of action as a potent progesterone receptor agonist, and its pharmacokinetic and pharmacodynamic profiles. Detailed experimental protocols for its synthesis, receptor binding assays, and in vivo evaluation in relevant disease models are presented. Quantitative data on its biological activity are summarized in tabular format for clear comparison. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of its molecular interactions and therapeutic applications, particularly in the context of benign prostatic hyperplasia and endometrial cancer.

Introduction

This compound, also known as gestronol hexanoate, is a potent, long-acting progestin derived from 19-norprogesterone.[1] The removal of the C19 methyl group from the progesterone structure, a defining feature of 19-norprogesterone derivatives, generally leads to enhanced progestational activity.[2] this compound is specifically a derivative of 17α-hydroxy-19-norprogesterone, with a caproate (hexanoate) ester at the 17α position.[1] This esterification is a key structural modification that significantly influences its pharmacokinetic profile, conferring a prolonged duration of action.[3]

Clinically, this compound has been utilized in the management of hormone-dependent conditions such as benign prostatic hyperplasia (BPH) and endometrial cancer.[1][4][5] Its therapeutic effects are primarily mediated through its potent agonistic activity at the progesterone receptor (PR), leading to antigonadotropic effects and modulation of cellular proliferation in target tissues.[1][6] This whitepaper will provide a detailed technical overview of this compound, from its chemical synthesis to its biological evaluation, to serve as a comprehensive resource for researchers and drug development professionals.

Chemical Synthesis

The synthesis of this compound originates from 19-norprogesterone. The key transformation involves the introduction of a hydroxyl group at the 17α-position, followed by esterification with caproic acid.

Synthesis of 17α-hydroxy-19-norprogesterone (Gestronol)

While a detailed, step-by-step protocol for the industrial synthesis of this compound is proprietary, the general chemical transformations are understood. The synthesis of the precursor, 17α-hydroxyprogesterone, is well-established and can be adapted for the 19-nor analogue. One patented method for synthesizing 17α-hydroxyprogesterone involves the following key steps:

-

Addition Reaction: Androstenedione undergoes an addition reaction with acetone cyanohydrin to introduce a cyano group and a hydroxyl group at the 17-position.[7]

-

Protection of Carbonyl Group: The 3-carbonyl group is protected.[7]

-

Protection of Hydroxyl Group: The 17α-hydroxyl group is subsequently protected.[7]

-

Methylation and Hydrolysis: The compound is then methylated and hydrolyzed to yield 17α-hydroxyprogesterone.[7]

A similar pathway can be envisioned starting from the corresponding 19-nor steroid precursor.

Esterification of 17α-hydroxy-19-norprogesterone

The final step in the synthesis of this compound is the esterification of the 17α-hydroxyl group of gestronol with caproic acid or a reactive derivative thereof. A general method for the esterification of 17α-hydroxyprogesterone to its caproate ester is described in a patent, which can be conceptually applied to the 19-nor derivative.[2]

Conceptual Experimental Protocol: Esterification of Gestronol

-

Reaction Setup: In a reaction vessel, dissolve 17α-hydroxy-19-norprogesterone (gestronol) in a suitable solvent such as toluene. Add n-hexanoic acid (caproic acid), pyridine, and p-toluenesulfonic acid as a catalyst.[2]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 110-120 °C and maintain for a period sufficient for the reaction to complete, typically monitored by thin-layer chromatography (TLC).[2]

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent, pyridine, and unreacted n-hexanoic acid.[2]

-

Alcoholysis: The resulting esterified mixture is then subjected to alcoholysis in a solvent like ethanol with an acid catalyst to yield the crude this compound.[2]

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, often with activated carbon for decolorization, to yield the final this compound.[2]

Mechanism of Action

This compound's primary mechanism of action is its potent agonistic activity at the progesterone receptor (PR).[1][6]

Progesterone Receptor Binding and Activation